Tenuifoliose J

货号 B3028029

CAS 编号:

147742-14-1

分子量: 1309.2 g/mol

InChI 键: IMBDWRYPYUQSAB-KLCVKJMQSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

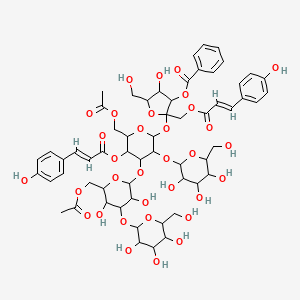

Tenuifoliose J is an oligosaccharide ester found in Polygalae Radix, the dry root of Polygala tenuifolia Willd . It’s one of the main active components which executes the neuropharmacological activities like anti-depression, anti-dementia, and neuroprotection .

Synthesis Analysis

Tenuifoliose J is one of the oligosaccharides, called tenuifolioses G-P, that were isolated from the roots of Polygala tenuifolia Willd . These oligosaccharides were esterified with acetic, benzoic, p-coumaric and/or ferulic acid .科学研究应用

细叶根Q和细叶根G-P:寡糖多酯

- 细叶根Q和细叶根G-P是衍生自细叶根Polygala tenuifolia Willd根部的寡糖酯。

- 这些化合物通过光谱和理化分析在结构上得到了阐明,表明它们具有复杂性和在科学研究中具有多样化的应用潜力(姜和涂,2003); (宫濑,岩田和上野,1991)。

神经保护和认知增强特性

- 细叶根素,提取自细叶根Polygala tenuifolia Willd,对神经炎症和氧化应激表现出保护作用,可能对阿尔茨海默病的研究和治疗有用(陈和贾,2020)。

- 它在改善睡眠剥夺引起的认知缺陷方面也显示出有希望的结果,表明在研究与睡眠相关的认知障碍方面有应用(姜等人,2023)。

育种的化学成分分析

- 化学分析不同细叶根Polygala tenuifolia品种,包括它们的寡糖含量,如细叶根K,支持育种计划并增强对其化学成分的理解(白等人,2015)。

抗炎特性

- 从细叶根Polygala tenuifolia中分离出的细叶根苷A在巨噬细胞中显示出抗炎作用,抑制炎性细胞因子的产生并揭示了对炎性疾病的潜在治疗应用(金等人,2013)。

腺苷生物合成中的作用

- 对细柄青霉的研究揭示了参与腺苷生物合成的基因,为提高腺苷在科学应用中的产量提供了见解(韩等人,2020)。

细胞保护活性

- 来自细叶根Polygala tenuifolia根部的糖酯和黄酮,包括细叶根苷F-G和细叶根素W-Z等新化合物,已经显示出细胞保护活性,表明在细胞保护和治疗研究中的潜力(杨等人,2022)。

对神经胶质瘤细胞中ERK和PI3K通路的影响

- 细叶根苷A影响神经胶质瘤细胞中的ERK和PI3K通路,提供了对其神经保护和抗凋亡作用的分子机制的见解,与脑癌和神经系统疾病研究相关(董等人,2014)。

阿尔茨海默病研究

- 细叶根素已被证明可以改善慢性应激诱导的认知障碍并保护阿尔茨海默病模型中的神经元,表明其作为治疗剂的潜力(王等人,2022); (王等人,2019)。

促进睡眠的效果

- 细叶根素在小鼠中表现出促进睡眠的效果,由GABA能和去甲肾上腺素能系统介导,在睡眠障碍治疗中提供了潜在的应用(曹等人,2016)。

酰化戊糖的制备程序

- 已经开发了一种从细辛根提取酰化戊糖(如细叶根素I、H和A)的有效制备程序,这对于它们的大规模制备和进一步研究至关重要(启元等人,2015)。

作用机制

属性

IUPAC Name |

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWRYPYUQSAB-KLCVKJMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H72O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenuifoliose J | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

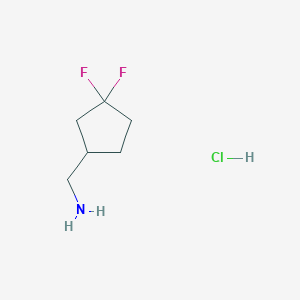

(3,3-Difluorocyclopentyl)methanamine hydrochloride

1439900-13-6

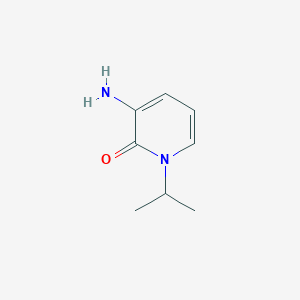

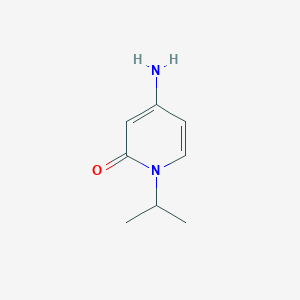

3-Amino-1-(propan-2-yl)-1,2-dihydropyridin-2-one

1439900-41-0

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![tert-Butyl 8'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3027954.png)

![1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B3027956.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B3027966.png)

![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)